molecular formula C11H13NO4 B3382221 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid CAS No. 317356-13-1

6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid

Cat. No.: B3382221
CAS No.: 317356-13-1
M. Wt: 223.22 g/mol
InChI Key: NWCJEGQLVCKYES-UHFFFAOYSA-N
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Description

6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid (CAS: 1511314-02-5; synonyms: 6-BOC-nicotinic acid, 6-tert-butoxycarbonylnicotinic acid) is a pyridine derivative featuring a tert-butoxycarbonyl (BOC) protecting group at the 6-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol (calculated from ).

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-5-4-7(6-12-8)9(13)14/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCJEGQLVCKYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid typically involves the protection of nicotinic acid. One common method is the reaction of nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactions may involve continuous flow processes and the use of automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products Formed

    Deprotection: Nicotinic acid.

    Coupling: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the carboxyl group from unwanted reactions during synthetic procedures. Upon deprotection, the carboxyl group is released, allowing further functionalization or reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in molecular structure, physicochemical properties, and applications between 6-[(tert-butoxy)carbonyl]pyridine-3-carboxylic acid and related compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Applications References
This compound C₁₁H₁₃NO₄ 223.23 Pyridine core, BOC at 6-position, carboxylic acid at 3-position BOC, carboxylic acid Peptide synthesis, intermediates
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine ring, BOC at 1-position, phenyl at 4-position BOC, carboxylic acid Chiral building blocks, drug candidates
6-({[(tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid C₁₅H₂₀N₂O₄ 292.33 Pyridine core, BOC-protected aminomethyl at 6-position, cyclopropyl at 2-position BOC, carboxylic acid, cyclopropyl Bioactive molecule design
6-(BOC-Methylamino)pyridine-3-boronic acid C₁₂H₁₈BN₂O₄ 281.10 Pyridine core, BOC-methylamino at 6-position, boronic acid at 3-position BOC, boronic acid Suzuki-Miyaura cross-coupling reactions
6-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid C₁₃H₁₈N₂O₅ 282.30 Oxazolo-pyridine fused ring, BOC at 6-position BOC, carboxylic acid Heterocyclic drug scaffolds
6-BOC-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid C₁₃H₁₇NO₄S 283.34 Thieno-pyridine fused ring, saturated core BOC, carboxylic acid, sulfur Metalloenzyme inhibitors

Detailed Analysis of Key Differences

Functional Group Variations
  • Carboxylic Acid vs. Boronic Acid: The presence of a boronic acid group in 6-(BOC-Methylamino)pyridine-3-boronic acid enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the carboxylic acid in the parent compound, which is suited for condensation or amidation .
  • BOC Placement : In (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid, the BOC group protects a piperidine nitrogen, enhancing stereochemical stability in chiral synthesis .
Structural Complexity
  • Fused Ring Systems: Compounds like 6-BOC-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid incorporate sulfur-containing fused rings, improving binding affinity to biological targets (e.g., kinases) .
  • Spiro and Bicyclic Systems : Derivatives such as 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibit rigid bicyclic frameworks, useful in conformationally restricted drug design .
Physicochemical Properties
  • Lipophilicity: The cyclopropyl group in 6-({[(tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid increases hydrophobicity (logP ~1.25), compared to the parent compound’s logP of ~0.9 .
  • Acid Dissociation (pKa) : The carboxylic acid in the parent compound has a predicted pKa of ~2.2, while boronic acid derivatives exhibit lower acidity (pKa ~8–10) .

Pharmacological Relevance

  • Piperidine derivatives () are explored as intermediates in protease inhibitors, leveraging their chiral centers for enantioselective binding .
  • Oxazolo-pyridine fused systems () show promise in antimicrobial agents due to their planar aromaticity and hydrogen-bonding capacity .

Biological Activity

6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, is noted for its stability and solubility in organic solvents. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The molecular formula of this compound is C12H15NO3, with a molecular weight of 221.25 g/mol. The presence of the Boc group enhances the compound's reactivity by allowing selective deprotection under acidic conditions, facilitating further functionalization.

Biological Activity Overview

Research on the biological activity of this compound indicates its potential in various therapeutic areas, particularly as an anti-inflammatory and antimicrobial agent. Similar compounds have demonstrated significant effects in inhibiting key biological pathways.

1. Anti-inflammatory Activity

Pyridine derivatives are known for their anti-inflammatory properties. For instance, studies have indicated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for related compounds against COX-2 were reported to be comparable to established anti-inflammatory drugs such as celecoxib .

2. Antimicrobial Properties

Pyridine derivatives have also been evaluated for their antimicrobial activity. Research has shown that certain structural modifications can enhance the efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Structural Feature Effect on Activity
Tert-butoxycarbonyl GroupEnhances stability and solubility
Carboxylic Acid FunctionalityEssential for interaction with biological targets
Pyridine RingContributes to binding affinity with enzymes

Case Studies

Several studies have investigated the biological activity of pyridine derivatives, providing insights into their mechanisms and potential therapeutic applications.

Case Study 1: Anti-inflammatory Effects

A study involving a series of pyridine derivatives demonstrated that modifications at the 3-position significantly enhanced anti-inflammatory activity. The most potent compounds exhibited IC50 values in the low micromolar range against COX-2, indicating strong inhibition compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyridine derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, suggesting promising antibacterial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid
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6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid

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